molecular formula C12H10N2O5 B1669063 Cinoxacin CAS No. 28657-80-9

Cinoxacin

Cat. No. B1669063
CAS RN: 28657-80-9
M. Wt: 262.22 g/mol
InChI Key: VDUWPHTZYNWKRN-UHFFFAOYSA-N
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Description

Cinoxacin is a synthetic antibacterial agent used to prevent and treat infections of the urinary tract . It is closely related structurally to nalidixic acid . It is active against many gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family .


Molecular Structure Analysis

Cinoxacin has a molecular formula of C12H10N2O5 and a molecular weight of 262.2182 . It is chemically known as 1-ethyl-6,7-methylenedioxy-4 (1H)-oxocinnoline-3-carboxylic acid .


Chemical Reactions Analysis

Cinoxacin interferes with DNA replication by inhibiting DNA gyrase and topoisomerase IV (topo IV) through tight DNA binding . The mechanism of action of Cinoxacin is comparable to nalidixic acid .


Physical And Chemical Properties Analysis

Cinoxacin is a solid substance that is white to off-white in color . It has a melting point of 210°C and a boiling point of 517.2°C at 760 mmHg .

Scientific Research Applications

Antibacterial Efficacy in Urinary Tract Infections

Cinoxacin is noted for its effectiveness in treating urinary tract infections (UTIs), particularly those caused by common Gram-negative pathogens. Research has shown it to be at least as effective as other antibacterials like nalidixic acid or co-trimoxazole in this application, and it may have advantages in terms of a lower propensity to induce bacterial resistance during clinical use, although this requires further confirmation (Ts, Heel, & Romankiewicz, 1983).

In Vitro Antibacterial Activity

Cinoxacin has demonstrated significant in vitro antibacterial activity against a range of Gram-negative bacilli, particularly Escherichia coli and Proteus mirabilis. This activity is important for its efficacy in treating urinary tract infections. Compared to nalidixic acid, cinoxacin shows slightly greater inhibitory and bactericidal activity and is less affected by high concentrations of serum protein (Giamarellou & Jackson, 1975).

Clinical Use and Tolerance

Clinically, cinoxacin is well tolerated with a low incidence of adverse reactions, making it a potentially safer alternative compared to related compounds. Its high urinary concentration and low fecal concentration are advantageous for treating UTIs. Additionally, its broad antimicrobial spectrum and low induction of resistant bacterial strains are valuable attributes (Landes, 1981).

Pharmacokinetics and Interaction with Probenecid

Cinoxacin has specific pharmacokinetic properties, including rapid attainment of therapeutic urinary concentrations and a half-life of approximately one hour in patients with normal renal function. Its elimination half-life increases in patients with decreased renal function and when probenecid is coadministered, suggesting its primary elimination through the kidneys (Scavone, Gleckman, & Fraser, 1982).

Potential for Prophylactic Therapy

The use of cinoxacin as prophylactic therapy in patients with recurrent urinary tract infections is an area that requires further exploration. Its effectiveness in preventing recurrent infections could be significant, given its pharmacological properties and spectrum of activity (Ts, Heel, & Romankiewicz, 1983).

Safety And Hazards

Cinoxacin is toxic and has been shown to cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is required .

Relevant Papers A systematic review and meta-analysis of randomized controlled trials published up to October 13, 2020, evaluated patients aged ≥12 years with either ≥2 episodes of lower urinary tract infection (UTI) within 6 months or ≥3 in the past year . The study found that the risk for developing UTI was 85% lower with prophylaxis in comparison with placebo . Another paper reviewed the pharmacological properties and therapeutic efficacy of Cinoxacin in the treatment of urinary tract infections . It concluded that Cinoxacin is an effective alternative for treating urinary tract infections due to common Gram-negative pathogens .

properties

IUPAC Name

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUWPHTZYNWKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022822
Record name Cinoxacin
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Molecular Weight

262.22 g/mol
Source PubChem
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Physical Description

Solid
Record name Cinoxacin
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Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4), 9.61e-01 g/L
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Mechanism of Action

Evidence exists that cinoxacin binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis. It appears to also inhibit DNA gyrase. This enzyme is necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division is inhibited.
Record name Cinoxacin
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Product Name

Cinoxacin

CAS RN

28657-80-9
Record name Cinoxacin
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Melting Point

261-262, 261 °C
Record name Cinoxacin
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Record name Cinoxacin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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